E3 Ligase Ligand-linker Conjugate 54

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

E3 Ligase Ligand-linker Conjugate 54: is a compound that forms part of the Proteolysis Targeting Chimeric Molecules (PROTACs). These molecules incorporate a ligand for the E3 ubiquitin ligase and a linker. The conjugate is designed to recruit the E3 ubiquitin ligase to a target protein, facilitating its ubiquitination and subsequent degradation by the proteasome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 54 involves the conjugation of an E3 ligase ligand with a linker. The process typically includes the following steps:

Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized through a series of organic reactions. For example, thalidomide derivatives can be used as ligands for Cereblon.

Linker Attachment: The synthesized ligand is then attached to a linker molecule. Common linkers include polyethylene glycol (PEG) chains, alkyl chains, or other suitable linkers.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes described above. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 54 can undergo various chemical reactions, including:

Substitution Reactions: The conjugate can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.

Addition Reactions: The conjugate can undergo addition reactions, where atoms or groups are added to the molecule without breaking any bonds.

Oxidation and Reduction Reactions: The conjugate can be involved in redox reactions, where it either gains or loses electrons.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reactions are typically carried out at elevated temperatures (e.g., 130°C).

Addition Reactions: Reagents such as alkenes or alkynes can be used, often in the presence of catalysts.

Redox Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the conjugate .

Scientific Research Applications

Applications in Targeted Protein Degradation

E3 Ligase Ligand-linker Conjugate 54 has several notable applications:

- Cancer Therapy : It is utilized in developing PROTACs aimed at degrading oncogenic proteins, thereby inhibiting tumor growth.

- Neurodegenerative Diseases : By targeting misfolded or aggregated proteins associated with neurodegeneration, it holds potential for therapeutic intervention .

- Autoimmune Disorders : The conjugate's ability to modulate immune responses by degrading specific immune regulators can be beneficial in treating autoimmune conditions .

Comparative Analysis with Other E3 Ligase Ligands

The following table summarizes key features of this compound compared to other similar compounds:

| Compound Name | E3 Ligase Target | Unique Features |

|---|---|---|

| This compound | Cereblon | Utilizes Thalidomide; effective in cancer therapy |

| E3 Ligase Ligand-linker Conjugate 71 | Cereblon | Different linker structure; broader target range |

| Pomalidomide-amido-C4-amido-C6-NH-Boc | Cereblon | Incorporates Pomalidomide; distinct linker chemistry |

| E3 Ligase Ligand-linker Conjugate 55 | von Hippel-Lindau | Utilizes a different E3 ligase; diverse ligand options |

This comparison highlights how this compound stands out due to its specific linkage with Thalidomide, which enhances its therapeutic applications.

Case Study 1: Cancer Treatment

In a study examining the efficacy of this compound in targeting cancer cells, researchers demonstrated significant degradation of key oncogenic proteins. This resulted in reduced cell proliferation and increased apoptosis in various cancer cell lines, showcasing its potential as a therapeutic agent .

Case Study 2: Neurodegenerative Disease

Another investigation focused on the application of this conjugate in degrading Tau protein aggregates associated with Alzheimer's disease. The results indicated that targeted degradation led to improved cellular health and function in neuronal models, suggesting a promising avenue for treatment strategies against neurodegeneration .

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 54 involves the recruitment of the E3 ubiquitin ligase to a target protein. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in regulating protein levels and maintaining cellular homeostasis .

Comparison with Similar Compounds

Von Hippel-Lindau Ligands: These ligands are used in PROTACs to target the von Hippel-Lindau E3 ligase.

Cereblon Ligands: Thalidomide derivatives that target the Cereblon E3 ligase.

MDM2 Ligands: Ligands that target the MDM2 E3 ligase

Uniqueness: E3 Ligase Ligand-linker Conjugate 54 is unique due to its specific ligand-linker combination, which provides distinct selectivity and efficacy in targeting specific proteins for degradation. This uniqueness allows for the development of tailored PROTACs with specific therapeutic applications .

Properties

Molecular Formula |

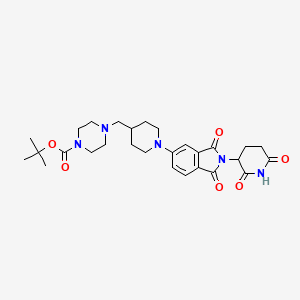

C28H37N5O6 |

|---|---|

Molecular Weight |

539.6 g/mol |

IUPAC Name |

tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C28H37N5O6/c1-28(2,3)39-27(38)32-14-12-30(13-15-32)17-18-8-10-31(11-9-18)19-4-5-20-21(16-19)26(37)33(25(20)36)22-6-7-23(34)29-24(22)35/h4-5,16,18,22H,6-15,17H2,1-3H3,(H,29,34,35) |

InChI Key |

XBCCLKRPPDULNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.